Cas no 40023-39-0 (2-Chloro-N-(3-methoxyphenyl)methylpropanamide)

2-Chloro-N-(3-methoxyphenyl)methylpropanamide is a synthetic organic compound featuring a chloro-substituted propanamide backbone linked to a 3-methoxyphenylmethyl group. This structure confers reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and methoxy functional groups enhances its versatility in nucleophilic substitution and coupling reactions. Its well-defined molecular architecture ensures consistent performance in specialized chemical transformations. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in downstream applications. It serves as a valuable building block in the development of bioactive molecules.
2-Chloro-N-(3-methoxyphenyl)methylpropanamide structure
40023-39-0 structure
Product Name:2-Chloro-N-(3-methoxyphenyl)methylpropanamide
CAS No:40023-39-0
MF:C11H14ClNO2
MW:227.687362194061
CID:5700721
PubChem ID:43244621
Update Time:2025-06-08

2-Chloro-N-(3-methoxyphenyl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[(3-methoxyphenyl)methyl]propanamide
    • Propanamide, 2-chloro-N-[(3-methoxyphenyl)methyl]-
    • CS-0244513
    • 40023-39-0
    • Z248487122
    • AKOS009128674
    • EN300-28003
    • 2-Chloro-N-(3-methoxyphenyl)methylpropanamide
    • Inchi: 1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
    • InChI Key: BUBSXOOGFLDARH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC(OC)=C1)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 227.0713064g/mol
  • Monoisotopic Mass: 227.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 89-91 °C
  • Boiling Point: 406.6±35.0 °C at 760 mmHg
  • Flash Point: 199.7±25.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C
  • pka: 13.88±0.46(Predicted)

2-Chloro-N-(3-methoxyphenyl)methylpropanamide Security Information

2-Chloro-N-(3-methoxyphenyl)methylpropanamide Pricemore >>

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Additional information on 2-Chloro-N-(3-methoxyphenyl)methylpropanamide

Introduction to 2-Chloro-N-(3-methoxyphenyl)methylpropanamide (CAS No. 40023-39-0)

2-Chloro-N-(3-methoxyphenyl)methylpropanamide, with the chemical formula C12H14ClNO2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a chloro-substituted aromatic ring and an amide functional group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 40023-39-0 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. Its molecular structure, featuring a propyl chain linked to an amide group and a methoxy-substituted phenyl ring, suggests potential interactions with biological targets. These interactions are of great interest to researchers exploring novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the development of small molecule drugs targeting neurological disorders. The structural motif of 2-Chloro-N-(3-methoxyphenyl)methylpropanamide aligns well with this trend, as it incorporates elements that have been shown to interact with receptors and enzymes involved in neural signaling. Specifically, the methoxyphenyl moiety is known to exhibit binding affinity to certain neurotransmitter receptors, making it a promising scaffold for drug design.

Recent studies have highlighted the importance of amide-containing compounds in medicinal chemistry. Amides are versatile functional groups that can modulate the pharmacokinetic properties of molecules, enhancing their bioavailability and metabolic stability. The amide bond in 2-Chloro-N-(3-methoxyphenyl)methylpropanamide could serve as a critical pharmacophore, influencing its interaction with biological targets and overall efficacy.

The chloro substituent on the aromatic ring adds another layer of complexity to this compound's potential biological activity. Chlorinated aromatic compounds are well-documented for their role in pharmaceuticals, often serving as key structural elements that enhance binding affinity and selectivity. This feature makes 2-Chloro-N-(3-methoxyphenyl)methylpropanamide a candidate for further exploration in the development of targeted therapies.

One of the most exciting aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structural features of 2-Chloro-N-(3-methoxyphenyl)methylpropanamide suggest that it could be modified to create potent inhibitors of specific kinases. Such inhibitors could offer novel therapeutic strategies for treating these debilitating conditions.

The synthesis of 2-Chloro-N-(3-methoxyphenyl)methylpropanamide involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the necessary functional groups efficiently. These methods not only enhance the yield but also minimize unwanted byproducts, making the process more sustainable and scalable.

In conclusion, 2-Chloro-N-(3-methoxyphenyl)methylpropanamide (CAS No. 40023-39-0) is a compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated interactions with biological targets make it a valuable scaffold for drug discovery. As research continues to uncover new therapeutic applications for amide-containing compounds, this molecule is poised to play a crucial role in the development of next-generation pharmaceuticals.

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